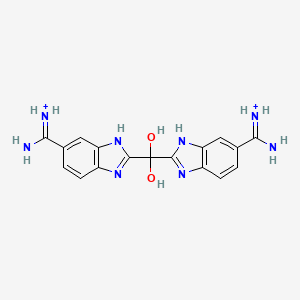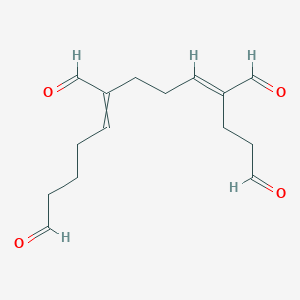
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple aldehyde groups and conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of smaller aldehyde precursors, followed by selective oxidation and reduction steps to introduce the desired functional groups and double bonds. Reaction conditions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent product quality.
化学反应分析
Types of Reactions
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and materials with specific properties.
作用机制
The mechanism by which (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The aldehyde groups can form Schiff bases with amines, while the double bonds can undergo addition reactions. These interactions enable the compound to act as a versatile building block in synthetic chemistry.
相似化合物的比较
Similar Compounds
- (2E)-dec-2-ene-1,2,10-tricarbaldehyde
- (4E)-dodeca-4,8-diene-1,4,8,12-tetracarbaldehyde
Uniqueness
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable in applications requiring precise chemical modifications.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6?,15-8+ |
InChI 键 |
WRPMDTWVLJJHMV-BHKUSUBISA-N |
手性 SMILES |
C(CC=C(CC/C=C(\CCC=O)/C=O)C=O)CC=O |
规范 SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


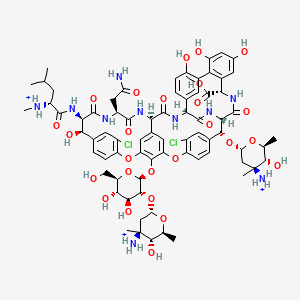
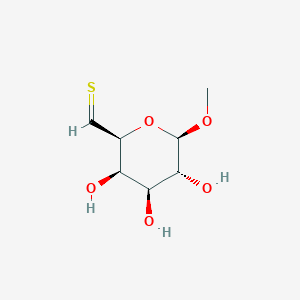



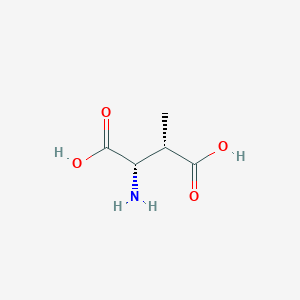
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
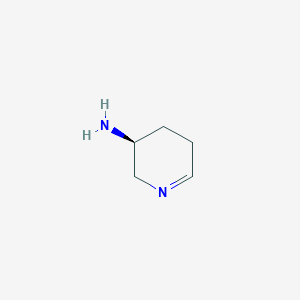
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
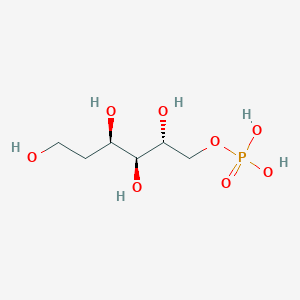
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
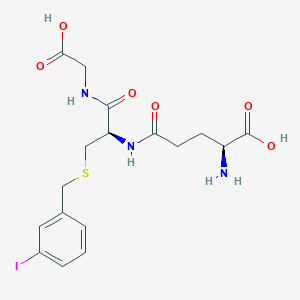
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
